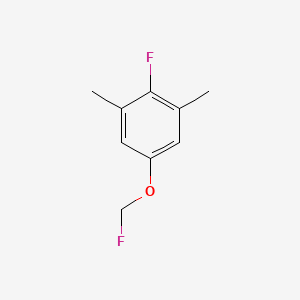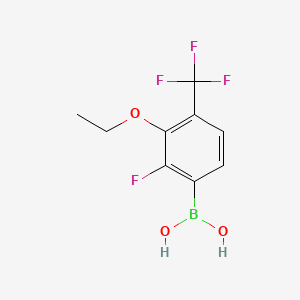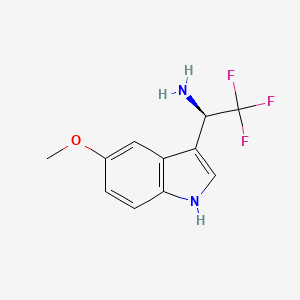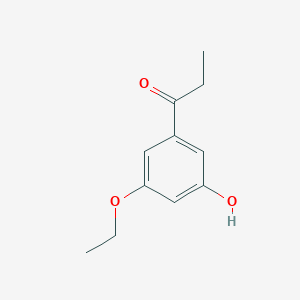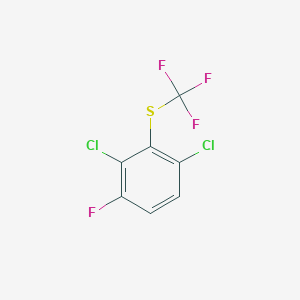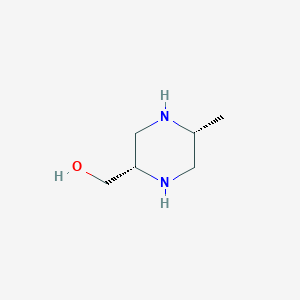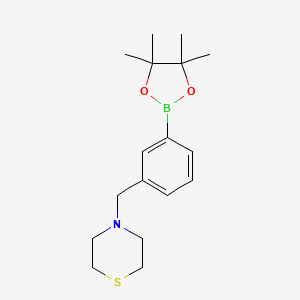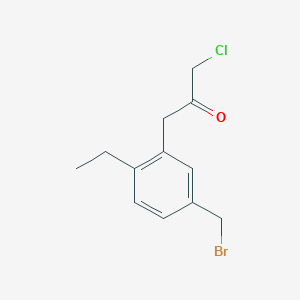
1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes bromine, chlorine, and ethyl groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by chlorination. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one exerts its effects involves interactions with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The ethyl group may also influence the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
- 1-(5-Bromomethyl-2-methylphenyl)-3-chloropropan-2-one
- 1-(5-Chloromethyl-2-ethylphenyl)-3-bromopropan-2-one
- 1-(5-(Bromomethyl)-2-ethylphenyl)-3-iodopropan-2-one
Uniqueness: 1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one is unique due to the specific arrangement of bromine, chlorine, and ethyl groups on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C12H14BrClO |
|---|---|
Poids moléculaire |
289.59 g/mol |
Nom IUPAC |
1-[5-(bromomethyl)-2-ethylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C12H14BrClO/c1-2-10-4-3-9(7-13)5-11(10)6-12(15)8-14/h3-5H,2,6-8H2,1H3 |
Clé InChI |
WOSXYVDDWSBVEI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)CBr)CC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B14035346.png)

